molecular formula C12H16O3 B12586430 Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- CAS No. 587832-08-4

Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)-

Cat. No.: B12586430
CAS No.: 587832-08-4
M. Wt: 208.25 g/mol
InChI Key: YCQDLILZYDQXHA-LBPRGKRZSA-N
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Description

Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- is a chemical compound with the molecular formula C12H16O3. It is an ester derived from butanoic acid and phenylmethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- typically involves the esterification of 2-hydroxy-2-methylbutanoic acid with phenylmethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of high-purity Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)-.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid and alcohol components, which then interact with biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-hydroxy-2-methyl-, methyl ester: Similar structure but with a methyl group instead of a phenylmethyl group.

    Butanoic acid, 2-methyl-, phenylmethyl ester: Lacks the hydroxy group present in Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)-.

    Butanoic acid, 2-methyl-, 2-phenylethyl ester: Contains a 2-phenylethyl group instead of a phenylmethyl group.

Uniqueness

Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- is unique due to the presence of both a hydroxy group and a phenylmethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

587832-08-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

benzyl (2S)-2-hydroxy-2-methylbutanoate

InChI

InChI=1S/C12H16O3/c1-3-12(2,14)11(13)15-9-10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3/t12-/m0/s1

InChI Key

YCQDLILZYDQXHA-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@](C)(C(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CCC(C)(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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